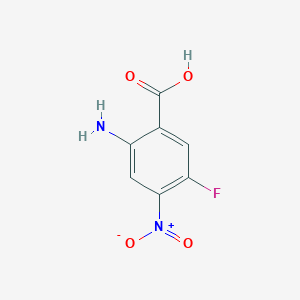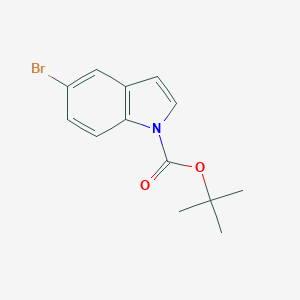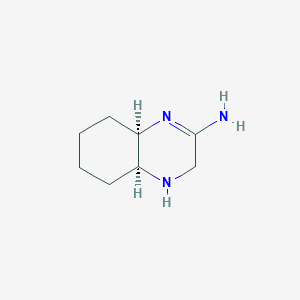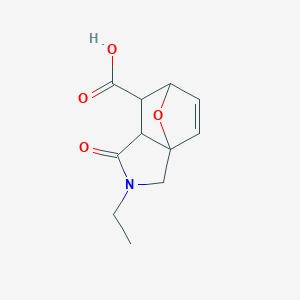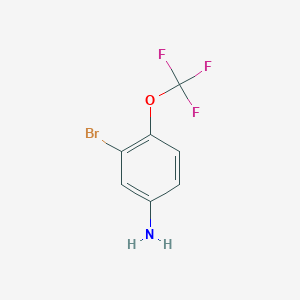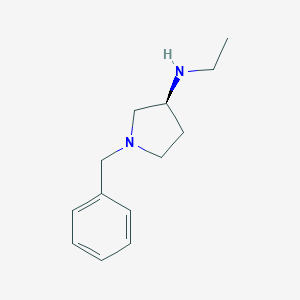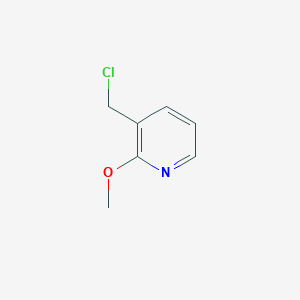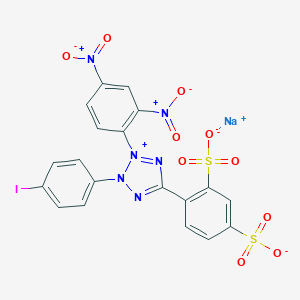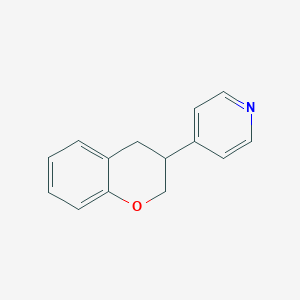
4-(Chroman-3-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,4-Dihydro-2H-chromen-3-yl)pyridine is a heterocyclic compound that combines the structural features of chromene and pyridine Chromenes are known for their diverse biological activities, while pyridines are fundamental structures in many pharmaceuticals and agrochemicals
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dihydro-2H-chromen-3-yl)pyridine typically involves the reaction of salicylaldehyde with malononitrile and 2-cyanoacetohydrazide in an ethanol/pyridine mixture . This one-pot synthesis method is efficient and environmentally friendly, reducing the need for purification of intermediate compounds.
Industrial Production Methods
化学反应分析
Types of Reactions
4-(3,4-Dihydro-2H-chromen-3-yl)pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can convert double bonds to single bonds, altering the compound’s reactivity.
Substitution: This reaction can replace hydrogen atoms with other functional groups, modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield chromone derivatives, while substitution reactions can produce a variety of functionalized pyridine derivatives .
科学研究应用
4-(3,4-Dihydro-2H-chromen-3-yl)pyridine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
作用机制
The mechanism of action of 4-(3,4-Dihydro-2H-chromen-3-yl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The chromene moiety can interact with biological membranes, while the pyridine ring can form hydrogen bonds with active sites of enzymes, modulating their activity . These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .
相似化合物的比较
Similar Compounds
4H-Chromene: Known for its anti-inflammatory and anticancer properties.
Chromeno[2,3-b]pyridine: Exhibits similar biological activities but with different structural features.
2H-Pyran: Used as a hydroxyl-protecting reagent in organic synthesis.
Uniqueness
4-(3,4-Dihydro-2H-chromen-3-yl)pyridine is unique due to its combined chromene and pyridine structure, which allows it to interact with a wide range of biological targets and exhibit diverse biological activities. This dual functionality makes it a valuable compound for research and development in various scientific fields .
属性
CAS 编号 |
194665-86-6 |
|---|---|
分子式 |
C14H13NO |
分子量 |
211.26 g/mol |
IUPAC 名称 |
4-(3,4-dihydro-2H-chromen-3-yl)pyridine |
InChI |
InChI=1S/C14H13NO/c1-2-4-14-12(3-1)9-13(10-16-14)11-5-7-15-8-6-11/h1-8,13H,9-10H2 |
InChI 键 |
INQOEFGRKICGIC-UHFFFAOYSA-N |
SMILES |
C1C(COC2=CC=CC=C21)C3=CC=NC=C3 |
规范 SMILES |
C1C(COC2=CC=CC=C21)C3=CC=NC=C3 |
同义词 |
Pyridine, 4-(3,4-dihydro-2H-1-benzopyran-3-yl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


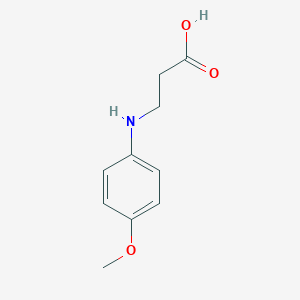
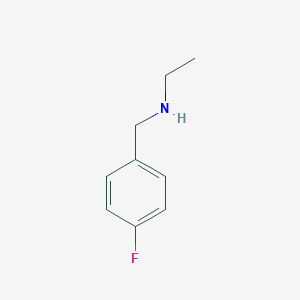
![3-[(3-Hydroxypropyl)disulfanyl]-1-propanol](/img/structure/B60346.png)
![3-methyl-4,5-dihydroisoxazolo[5,4-b]pyridin-6(7H)-one](/img/structure/B60347.png)
![(1R,2S,3S,6R,7S)-tricyclo[5.2.1.02,6]dec-8-en-3-amine](/img/structure/B60348.png)
